3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a nitrofuran and a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine typically involves the nitration of furan derivatives followed by cyclization reactions to form the pyrazole ring. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the pyrazole moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nitrofuran derivatives.
Scientific Research Applications
3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine involves its interaction with bacterial enzymes. The compound is a prodrug that is activated by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
3-(5-Nitrofuran-2-YL)-1H-pyrazol-5-amine is unique due to its dual functionality, combining the properties of both nitrofuran and pyrazole moieties. This dual functionality enhances its antimicrobial activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-(5-nitrofuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H6N4O3/c8-6-3-4(9-10-6)5-1-2-7(14-5)11(12)13/h1-3H,(H3,8,9,10) |
InChI Key |
CLEXVRBZEFORRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.